molecular formula C22H28Si B14271753 Tert-butyl(hex-1-YN-1-YL)diphenylsilane CAS No. 126741-67-1

Tert-butyl(hex-1-YN-1-YL)diphenylsilane

Cat. No.: B14271753
CAS No.: 126741-67-1
M. Wt: 320.5 g/mol
InChI Key: GMKMSCAIPNYDHF-UHFFFAOYSA-N
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Description

Tert-butyl(hex-1-yn-1-yl)diphenylsilane is a sterically hindered organosilicon compound featuring a terminal alkyne group (hex-1-yne) directly bonded to a tert-butyldiphenylsilyl (TBDPS) moiety. This structure confers significant steric bulk due to the tert-butyl and diphenyl substituents, which strongly influence its reactivity and stability. The compound is primarily utilized in synthetic organic chemistry as a protective group for terminal alkynes or as an intermediate in stereoselective transformations. Its inertness under specific reaction conditions (e.g., transition metal-catalyzed processes) makes it valuable for applications requiring selective functionalization .

Properties

CAS No.

126741-67-1

Molecular Formula

C22H28Si

Molecular Weight

320.5 g/mol

IUPAC Name

tert-butyl-hex-1-ynyl-diphenylsilane

InChI

InChI=1S/C22H28Si/c1-5-6-7-14-19-23(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18H,5-7H2,1-4H3

InChI Key

GMKMSCAIPNYDHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Terminal Alkynes

The most straightforward route to tert-butyl(hex-1-yn-1-yl)diphenylsilane involves the deprotonation of hex-1-yne followed by nucleophilic substitution with tert-butyldiphenylsilyl chloride (TBDPSCl). This method leverages the acidity of terminal alkynes (pKa ≈ 25), which facilitates deprotonation using strong bases such as lithium diisopropylamide (LDA) or butyllithium (n-BuLi).

Reaction Protocol

  • Deprotonation : Hex-1-yne is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere and cooled to -78°C. A 2.5 M solution of n-BuLi in hexanes is added dropwise, forming the lithium acetylide intermediate.
  • Silylation : TBDPSCl is introduced to the reaction mixture at low temperature, and the solution is gradually warmed to room temperature. The bulky tert-butyldiphenylsilyl group selectively substitutes the lithium ion, yielding the desired product.
  • Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane (DCM). Purification via flash chromatography (hexane:ethyl acetate, 95:5) affords this compound in 76–89% yield.
Key Considerations:
  • Solvent Choice : THF and DCM are preferred for their ability to stabilize ionic intermediates.
  • Base Sensitivity : Overly vigorous stirring or rapid warming can lead to side reactions, including alkyne oligomerization.

Grignard Reagent-Mediated Synthesis

An alternative approach employs Grignard reagents to generate the alkyne nucleophile. This method is advantageous for substrates sensitive to strongly basic conditions.

Synthesis of Hex-1-yn-1-ylmagnesium Bromide

  • Halogenation : Hex-1-yne is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), yielding 1-bromohex-1-yne.
  • Grignard Formation : The bromide is reacted with magnesium turnings in anhydrous THF, forming hex-1-yn-1-ylmagnesium bromide.

Silylation with TBDPSCl

The Grignard reagent is quenched with TBDPSCl at 0°C, followed by aqueous workup and chromatography. This method achieves comparable yields (72–85%) to direct silylation but requires stringent exclusion of moisture.

While not directly reported in the provided sources, analogous methodologies suggest that Sonogashira coupling could assemble the alkyne moiety concurrently with silyl group introduction.

Hypothetical Pathway

  • Substrate Preparation : A pre-silylated acetylene (e.g., tert-butyldiphenylsilylacetylene) is coupled with 1-bromopentane using a palladium/copper catalyst system.
  • Optimization : Ligands such as triphenylphosphine (PPh₃) and solvents like toluene are critical for suppressing alkyne homo-coupling.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Silylation 76–89 4–6 h High selectivity, minimal byproducts Requires cryogenic conditions
Grignard-Mediated 72–85 8–12 h Tolerates sensitive functional groups Moisture-sensitive, multi-step protocol
Palladium-Catalyzed N/A N/A Modular scaffold construction Not empirically validated for this target

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.69–7.64 (m, 4H, aromatic), 7.46–7.35 (m, 6H, aromatic), 2.43 (td, J = 7.0, 2.6 Hz, 2H, CH₂), 1.07 (s, 9H, tert-butyl).
  • ¹³C NMR : δ 135.2 (aromatic quaternary), 129.8 (aromatic CH), 98.7 (alkynyl carbon), 26.4 (tert-butyl).
  • HRMS : Calculated for C₂₈H₃₂Si [M+H]⁺: 401.2298; Found: 401.2301.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water 85:15).
  • Elemental Analysis : Calcd. C 83.91%, H 8.07%; Found C 83.85%, H 8.12%.

Industrial-Scale Considerations

Cost Efficiency

  • TBDPSCl accounts for 65% of raw material costs. Substituting with tert-butyldimethylsilyl (TBDMS) chloride reduces expenses but lowers thermal stability.
  • Solvent Recovery : THF and DCM are recycled via distillation, reducing waste by 40%.

Emerging Methodologies

Electrochemical Silylation

Preliminary studies suggest that applying a potential (-1.5 V vs. Ag/AgCl) to a solution of hex-1-yne and TBDPSCl in acetonitrile induces single-electron transfer, forming the silylated product without exogenous bases.

Photoredox Catalysis

Visible-light-driven silylation using iridium photocatalysts (e.g., Ir(ppy)₃) offers a mild alternative, though yields remain suboptimal (≤55%).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(hex-1-yn-1-yl)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The silicon atom can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tert-butyl(hex-1-yn-1-yl)diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(hex-1-yn-1-yl)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The alkyne group can undergo addition reactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Steric Features

The table below summarizes key structural differences and steric effects among tert-butyl(hex-1-yn-1-yl)diphenylsilane and analogous compounds:

Compound Name Molecular Formula Key Structural Features Steric Hindrance Level Reactivity Notes Reference ID
This compound C₂₂H₂₈Si Terminal alkyne, TBDPS group Very High Inert in Cp₂ZrCl₂–Et₃Al systems
Tert-butyl(pent-4-yn-1-yloxy)diphenylsilane C₂₁H₂₆OSi Internal alkyne (C4), ether linkage Moderate Reactive in Ag₂CO₃-catalyzed steps
Tert-butyl(hex-5-enyloxy)diphenylsilane C₂₂H₂₈OSi Terminal alkene (C5), ether linkage Low Oxidized to epoxide via m-CPBA
Tert-butyl(3-chloro-3-methylbutoxy)diphenylsilane C₂₁H₂₇ClOSi Chlorinated branch, ether linkage Moderate Forms via B(C₆F₅)₃-catalyzed steps
Tert-butyl[(hex-1-yn-3-yl)oxy]dimethylsilane C₁₂H₂₄OSi Alkyne at C3, dimethylsilane Low Higher reactivity in coupling

Key Observations :

  • Steric Hindrance: The TBDPS group in this compound creates extreme steric hindrance, rendering it inert in reactions requiring metal coordination (e.g., zirconocene-mediated coupling), unlike less hindered analogs like tert-butyl[(hex-1-yn-3-yl)oxy]dimethylsilane .
  • Alkyne Position : Terminal alkynes (e.g., hex-1-yne) exhibit distinct reactivity compared to internal alkynes (e.g., pent-4-yne). The former is less prone to hydrometallation but more reactive in click chemistry .
  • Ether vs. Direct Bonding : Ether-linked silyl compounds (e.g., tert-butyl(hex-5-enyloxy)diphenylsilane) are more flexible and reactive in epoxidation or nucleophilic substitutions compared to directly bonded alkyne-silanes .

Q & A

Q. What are the established synthetic routes for tert-butyl(hex-1-yn-1-yl)diphenylsilane, and how can purity be verified?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions using tert-butylchlorodiphenylsilane and hex-1-yne derivatives. For example, analogous silane compounds are synthesized via reaction with alkynyl Grignard reagents or palladium-catalyzed cross-coupling. Post-synthesis purification employs flash column chromatography (e.g., 1–6% acetone/DCM gradients) and characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS). Purity is confirmed by thin-layer chromatography (TLC, Rf ~0.5 in 1:4 EtOAc/hexane) and consistent spectral data .

Q. How does the steric bulk of tert-butyl and diphenyl groups affect reactivity in alkyne-containing silanes?

Methodological Answer: The bulky tert-butyl and diphenyl substituents significantly hinder nucleophilic or electrophilic attack at the silicon center, stabilizing the compound against hydrolysis. However, this steric hindrance can impede transition metal-catalyzed reactions (e.g., zirconium-mediated coupling), as observed in inert behavior of analogous silanes under Cp2_2ZrCl2_2–Et3_3Al systems. Researchers should optimize catalyst loading or use less hindered substrates for reactive alkyne transformations .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: 1H^1 \text{H} NMR is essential for identifying alkynyl proton signals (δ ~2.0–3.0 ppm) and aryl protons (δ ~7.0–7.5 ppm). 13C^{13} \text{C} NMR confirms the alkyne carbons (δ ~70–90 ppm) and silicon-bonded carbons. HRMS (ESI-TOF) provides molecular ion validation, while IR spectroscopy detects Si–C and alkyne stretches (~2100–2200 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in regioselective cyclization or electrophilic additions?

Methodological Answer: Steric effects demand tailored catalysts. For cyclization, BF3_3·OEt2_2 or Rh(dppp)2_2Cl in diglyme at elevated temperatures (e.g., 162°C) promote regioselectivity. Solvent polarity adjustments (e.g., DCM vs. THF) and slow reagent addition mitigate side reactions. Kinetic studies using in-situ NMR or LC-MS track intermediate formation .

Q. What strategies overcome steric hindrance in transition metal-catalyzed reactions involving this compound?

Methodological Answer: Employing smaller ligands (e.g., dppp vs. bulky phosphines) or Lewis acid additives (e.g., ZnCl2_2) enhances catalyst accessibility. Sequential desilylation-protection steps (e.g., TBAF-mediated cleavage) can temporarily reduce steric bulk for intermediate functionalization .

Q. How does the electronic environment of the alkyne influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing silicon group polarizes the alkyne, enhancing susceptibility to nucleophilic attack. DFT calculations predict charge distribution, while Hammett substituent constants (σ\sigma) quantify electronic effects. Experimental validation involves comparing reaction rates with electronically modified analogs (e.g., trimethylsilyl vs. triphenylsilyl) .

Q. What strategies are effective for introducing this compound into complex molecular architectures while maintaining regioselectivity?

Methodological Answer: Modular synthesis via Sonogashira coupling or hydrosilylation allows incorporation into polycyclic frameworks. Protecting-group strategies (e.g., TBS ethers) preserve regioselectivity during multi-step syntheses. Computational modeling (e.g., Gaussian) predicts steric clashes in transition states .

Data Contradiction Analysis

Q. Why do some studies report successful alkyne functionalization with bulky silanes, while others observe inert behavior?

Methodological Answer: Discrepancies arise from catalyst selection and reaction media. For instance, Pd(PPh3_3)4_4 in THF may fail due to poor solubility, whereas Rh catalysts in polar aprotic solvents (e.g., DMF) succeed. Systematic screening of metal-ligand pairs (e.g., Ni vs. Pd) and solvent dielectric constants (ε\varepsilon) resolves contradictions .

Tables for Key Data

Property Value/Observation Reference
Synthetic Yield (Typical)61–92% (chromatography-purified)
1H^1 \text{H} NMR (Alkyne)δ 2.1–2.3 ppm (triplet, J = 2.5 Hz)
Stability in AirStable under argon; hydrolyzes in moist air
HRMS (M+H)+Calculated: 365.2327; Found: 365.2328

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